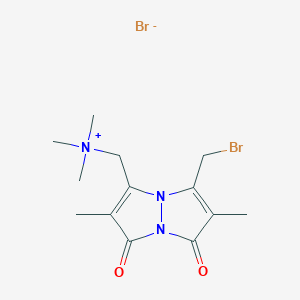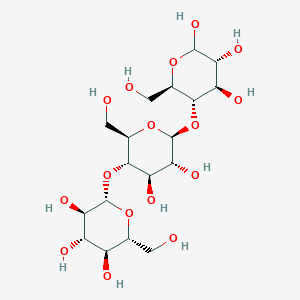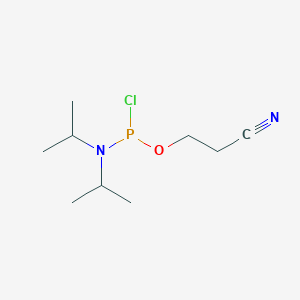
d-Galactal
Vue d'ensemble
Description
Chemical Reactions Analysis
d-Galactal participates in various chemical reactions, including oxidation , reduction , and glycosylation . These reactions modify its functional groups, leading to the formation of derivatives with altered properties. For instance, the conversion of d-Galactal to its benzimidazole hybrid has been explored for selective binding to the galectin-8 N-terminal domain .
Applications De Recherche Scientifique
Synthesis of Carbohydrate Derivatives
d-Galactal has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-, C-, S-, and N-glycosides . These derivatives have various applications in the field of biochemistry and medicinal chemistry.
Ferrier Reaction
The Ferrier reaction is a chemical reaction that involves the rearrangement of glycals, a type of carbohydrate derivative. d-Galactal is often used in this reaction .
Azidonitration Reactions
Azidonitration is a chemical reaction that involves the addition of an azide group and a nitro group to a molecule. d-Galactal is used in this reaction, which is important in the synthesis of various organic compounds .
Danishefsky’s Glycal Methodology
Danishefsky’s glycal methodology is a synthetic strategy used in carbohydrate chemistry. It involves the use of glycals, like d-Galactal, to synthesize complex carbohydrates .
Synthesis of Cyclopropanated Carbohydrates
Cyclopropanated carbohydrates are a type of carbohydrate derivative that contain a cyclopropane ring. d-Galactal is used in the synthesis of these compounds .
Solution-phase Synthesis of Oligosaccharides
d-Galactal is an important building block for the solution-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in biological research and medicine.
Solid-phase Synthesis of Oligosaccharides
In addition to solution-phase synthesis, d-Galactal is also used in the solid-phase synthesis of oligosaccharides . This method allows for the efficient and rapid synthesis of complex oligosaccharides.
Addition of Heteroatom Radicals
d-Galactal can be used in the addition of heteroatom radicals to endo-glycals . This is a key step in the synthesis of many organic compounds.
Orientations Futures
Mécanisme D'action
Target of Action
d-Galactal primarily targets the enzyme β-galactocerebrosidase (GALC) . GALC is involved in the catabolism of glycosphingolipids, which are ubiquitous components of mammalian cell membranes . Deficiencies in GALC can lead to Krabbe disease, a genetic disorder characterized by widespread demyelination and rapid, fatal neurodegeneration . Another target of d-Galactal is the galectin-8 N-terminal domain (galectin-8N) , a carbohydrate-binding protein that plays a crucial role in tumor progression and metastasis, antibacterial autophagy, modulation of the immune system, and bone remodeling .
Mode of Action
d-Galactal interacts with its targets by binding to them. For instance, it binds to GALC, forming a short-lived enzyme-substrate complex . This interaction leads to conformational changes accompanying the catalytic steps . In the case of galectin-8N, d-Galactal derivatives have been identified as selective ligands for this target . The interaction involves orbital overlap between a NH LUMO of Arg45 with electron-rich HOMOs of the olefin and O4 of the d-Galactal .
Biochemical Pathways
d-Galactal affects the Leloir pathway , which is involved in galactose metabolism . This pathway includes enzymes such as galactose-1-phosphate uridyltransferase and galactokinase . d-Galactal, as a non-metabolizable glucose analog, inhibits the AF biosynthesis pathway by suppressing the expression of AF biosynthetic genes .
Pharmacokinetics
It is known that d-galactal is a non-metabolizable glucose analog
Result of Action
The molecular effects of d-Galactal’s action include the inhibition of the AF biosynthesis pathway and the suppression of the expression of AF biosynthetic genes . At the cellular level, d-Galactal derivatives have been shown to reduce the secretion of the proinflammatory cytokines interleukin-6 (IL-6) and IL-8 in a dose-dependent manner .
Action Environment
The action of d-Galactal can be influenced by environmental factors such as the presence of other molecules in the environment. For instance, the presence of small molecules that bind to and stabilize the defective enzyme in the endoplasmic reticulum can facilitate its delivery to the site of action, such as the lysosome . .
Propriétés
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183687 | |
| Record name | Galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
d-Galactal | |
CAS RN |
21193-75-9, 29485-85-6 | |
| Record name | D-Galactal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21193-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29485-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















